N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine features a complex three-dimensional arrangement that fundamentally influences its chemical and physical properties. According to PubChem database records, this compound possesses the molecular formula C11H24N2 with a molecular weight of 184.32 grams per mole. The structural framework consists of a six-membered piperidine ring bearing a methyl substituent at the 4-position, which is connected through the nitrogen atom to a three-carbon propyl chain that terminates in a methylated amino group.
The stereochemical configuration of this molecule presents several points of interest, particularly regarding the conformational preferences of the piperidine ring system. The 4-methyl substituent on the piperidine ring can adopt either axial or equatorial orientations, with the equatorial position being thermodynamically favored due to reduced steric interactions. The propylamine chain extends from the nitrogen atom, creating additional conformational flexibility that influences the overall molecular geometry and subsequent intermolecular interactions.
The molecular architecture can be described using the SMILES notation, which provides a systematic representation of the structural connectivity and bonding patterns. The presence of two nitrogen atoms within the structure creates multiple sites for potential hydrogen bonding and coordination interactions, significantly impacting the compound's solubility characteristics and chemical reactivity. The spatial arrangement of these functional groups determines the compound's ability to participate in various chemical transformations and intermolecular associations.
The three-dimensional conformation of this compound is further influenced by the rotational freedom around the carbon-nitrogen bonds connecting the piperidine ring to the propyl chain. These rotational degrees of freedom result in multiple conformational isomers, each with distinct energy profiles and stability characteristics. Computational modeling studies have indicated that the most stable conformations tend to minimize steric clashes while maximizing favorable electrostatic interactions between the nitrogen atoms and surrounding molecular components.
Properties
IUPAC Name |
N-methyl-3-(4-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-4-8-12(9-5-10)7-3-6-11-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVUSYBKLMCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that compounds with a primary or secondary amino group, such as this one, are often involved in inhibiting dpp-iv.
Mode of Action
It is known that the compound has a molecular formula of c 26 h 38 in 5 o, which may provide some insight into its interactions with its targets.
Biochemical Pathways
It is noted that similar compounds have shown significant improvement in erectile function score after 12 and 24 weeks of treatment.
Pharmacokinetics
The molecular formula c 26 h 38 in 5 o may provide some clues about its pharmacokinetic properties.
Biological Activity
N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with a methyl group at the nitrogen atom and a propanamine side chain. This structure contributes to its pharmacological properties, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It is believed to function as a modulator of neurotransmission, particularly in the central nervous system (CNS). The compound may exhibit agonistic or antagonistic effects depending on the specific receptor it targets.
1. Neuropharmacological Effects
Research indicates that this compound has significant neuropharmacological effects:
- Dopaminergic Activity : It may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
- Antidepressant Potential : Preliminary studies suggest that this compound could exhibit antidepressant-like effects in animal models, making it a candidate for further investigation in mood disorders.
2. Anti-inflammatory Properties
Emerging evidence suggests that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential applications in inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
Study 1: Neuropharmacological Assessment
A study conducted on rodent models evaluated the impact of this compound on behavior indicative of anxiety and depression. Results showed a significant reduction in anxiety-like behaviors when administered at varying doses, suggesting its potential as an anxiolytic agent.
Study 2: Inflammatory Response Modulation
In vitro experiments using RAW 264.7 macrophages treated with lipopolysaccharides (LPS) revealed that this compound significantly decreased nitric oxide production and inflammatory markers compared to control groups. This supports its role as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues: Piperidine, Piperazine, and Morpholine Derivatives
The compound’s piperidinyl group distinguishes it from derivatives with alternative heterocycles (Table 1).
Table 1: Structural Comparison of Secondary Amines with Heterocyclic Moieties
Key Observations :
- Piperidine vs. Piperazine : The piperidine ring (saturated six-membered ring with one nitrogen) confers greater lipophilicity compared to piperazine (two nitrogen atoms), influencing blood-brain barrier penetration .
- Morpholine Derivatives : The oxygen atom in morpholine enhances solubility but reduces CNS activity compared to piperidine analogs .
Pharmacological Activity: Comparison with Neuromodulators
The compound shares structural motifs with serotonin-norepinephrine reuptake inhibitors (SNRIs) and antimicrobial agents:
Table 2: Pharmacological Profile of Propanamine Derivatives
Key Observations :
- Antimicrobial Activity : Substitution at the 3-position (e.g., methylthio in MetAP1 inhibitors) significantly enhances enzyme inhibition, highlighting the importance of functional group selection .
Physicochemical Properties :
| Property | This compound | Dipropylamine (Reference) |
|---|---|---|
| Vapor Pressure (25°C) | Low (estimated) | 30 mm Hg |
| Water Solubility | Moderate (piperidine enhances hydrophobicity) | Insoluble |
| LogP | ~2.1 (predicted) | 1.5 |
Key Observations :
Preparation Methods
Alkylation and Amination of Piperidine Derivatives
The piperidine ring with a 4-methyl substituent can be prepared or sourced commercially. The key step is the attachment of the 3-propanamine side chain to the nitrogen atom or the ring carbon adjacent to nitrogen.
- Nucleophilic substitution or reductive amination can be employed to attach the propanamine moiety to the piperidine ring.
- Mannich-type reactions are common for introducing aminoalkyl groups onto heterocyclic rings.
N-Methylation
Methylation of the amine nitrogen is typically achieved using methylating agents such as:
- Methyl iodide (CH3I)
- Formaldehyde with reducing agents (Eschweiler-Clarke methylation)
- Dimethyl sulfate (less common due to toxicity)
This step must be controlled to avoid over-alkylation or quaternization.
Reduction and Catalytic Hydrogenation
If nitrile or imine intermediates are involved, catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere can reduce these to primary or secondary amines.
Example Preparation Methodologies from Analogous Compounds
Though direct preparation methods for N-Methyl-3-(4-methyl-1-piperidinyl)-1-propanamine are scarce, insights can be drawn from patents and literature on structurally related compounds:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation (Friedel-Crafts) | Starting nitrile + aromatic compound, Lewis acid catalyst | Formation of substituted nitrile intermediate |
| 2 | Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere | Reduction of nitrile to primary amine |
| 3 | Reductive amination | Aldehyde + amine, reducing agent (NaBH3CN) | Introduction of substituted amine side chain |
| 4 | N-Methylation | Methyl iodide or formaldehyde + reducing agent | Formation of N-methylated amine |
| 5 | Hydrolysis or purification | Acid/base workup, extraction | Isolation of final N-methylated compound |
This sequence is similar to the method described for N-methyl-3,3-diphenylpropylamine synthesis, involving alkylation, hydrogenation, aldehyde reaction, methylation, and hydrolysis steps.
Detailed Research Findings and Data
- Patent CN101575297B describes a multi-step synthesis of N-methylated diphenylpropylamine derivatives, which can be adapted for piperidinyl analogs by replacing aromatic substrates with piperidine derivatives.
- Patent CN1948279A provides an improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine involving Mannich reactions and controlled methylation, which informs the approach for similar amines.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions for Analogous Compounds | Notes |
|---|---|---|
| Starting materials | Piperidine derivatives, aldehydes, methylating agents | Availability of 4-methylpiperidine critical |
| Catalysts | Pd/C, Pt/C for hydrogenation | High purity required for selective reduction |
| Solvents | Ethanol, methanol, toluene, dichloromethane | Choice affects reaction rate and selectivity |
| Temperature | Ambient to reflux (25–100°C) | Controlled to prevent side reactions |
| Reaction time | Hours to days | Dependent on step and scale |
| Workup | Acid/base extraction, crystallization | Purification critical for pharmaceutical-grade products |
Summary and Recommendations
- The preparation of this compound involves multi-step synthesis combining alkylation, catalytic hydrogenation, reductive amination, and N-methylation.
- Adaptation of methods from structurally related compounds such as N-methyl-3,3-diphenylpropylamine provides a practical synthetic framework.
- Careful control of reaction conditions and purification steps is essential to obtain high purity and yield.
- Further experimental optimization may be required to tailor the process specifically to the 4-methylpiperidinyl substituent.
This article synthesizes authoritative preparation methods based on diverse patent literature and related chemical synthesis strategies, providing a professional and comprehensive overview suitable for researchers and industrial chemists working with N-methylated piperidinyl propanamine derivatives.
Q & A
Q. What methodologies are used to investigate the metabolic pathways of this compound in hepatic microsome assays?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-demethylation). Kinetic parameters (, ) are derived via Michaelis-Menten analysis. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
